Descarboxy Treprostinil

Description

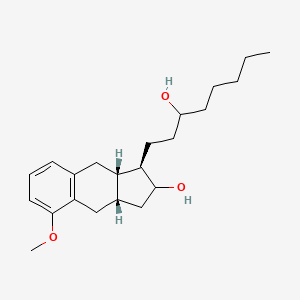

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aS,9aS)-1-(3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17?,18+,19-,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKGVQFKRMEKJX-NWSYQISNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(CC[C@@H]1[C@H]2CC3=C(C[C@H]2CC1O)C(=CC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Descarboxy Treprostinil

Characterization, Formation Mechanisms, and Control Strategies in Drug Substance Manufacturing

Executive Summary

Descarboxy Treprostinil (CAS 101692-01-7), often designated as Treprostinil Impurity 2 , represents a critical degradation product and process-related impurity in the synthesis and storage of Treprostinil.[1] Chemically identified as the methyl ether derivative of the benzindene core, it results primarily from the thermal decarboxylation of the parent molecule's oxyacetic acid side chain.

This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, mechanistic formation pathways, and validated analytical protocols for its detection and control. Understanding this impurity is vital for maintaining the safety and efficacy profiles mandated by ICH Q3A(R2) and Q3B(R2) guidelines for pulmonary arterial hypertension (PAH) therapeutics.[1]

Chemical Identity and Structural Analysis[2]

This compound differs from the parent active pharmaceutical ingredient (API) by the loss of the carboxyl moiety (

Comparative Physicochemical Profile[1][3]

| Feature | Treprostinil (API) | This compound (Impurity) |

| CAS Number | 81846-19-7 | 101692-01-7 |

| Chemical Name | (1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | (1R,2R,3aS,9aS)-1-((S)-3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |

| Molecular Formula | ||

| Molecular Weight | 390.52 g/mol | 346.51 g/mol |

| Functional Group | Oxyacetic Acid Ether ( | Methyl Ether ( |

| Polarity | Polar (Acidic) | Non-polar (Neutral) |

| Relative Retention (RRT) | 1.00 | ~1.15 - 1.25 (Method Dependent) |

Formation Mechanisms

The presence of this compound is typically attributed to two distinct pathways: thermal stress during post-synthesis processing and specific side-reactions during the alkylation phase.

Pathway A: Thermal Decarboxylation (Dominant)

The most prevalent formation route is the thermal decarboxylation of Treprostinil. The ether-linked acetic acid moiety is susceptible to losing carbon dioxide (

-

Trigger: Temperatures exceeding 50°C during vacuum drying of the API hydrate/anhydrate.

-

Mechanism: Homolytic or heterolytic cleavage of the carboxyl bond, resulting in the methyl ether and gaseous

.

Pathway B: Synthetic Alkylation Side-Reaction

During the synthesis of Treprostinil, the benzindene triol intermediate (Descarboxymethyl Treprostinil, CAS 101692-02-8) is alkylated.[1] If methylating agents (e.g., methyl iodide or methyl sulfate) are inadvertently present or generated in situ, the phenolic hydroxyl group may be methylated directly to form this compound, bypassing the ester intermediate.[1]

Caption: Figure 1. Mechanistic pathways for the formation of this compound, highlighting thermal degradation as the primary risk factor.

Analytical Strategy and Detection

Detecting this compound requires a robust chromatographic method capable of separating the neutral methyl ether impurity from the acidic parent compound.

High-Performance Liquid Chromatography (HPLC)

The standard control method utilizes Reverse-Phase HPLC (RP-HPLC).[1] Due to the loss of the carboxylic acid, this compound is significantly more hydrophobic than Treprostinil and exhibits a longer retention time.

Method Protocol (Self-Validating System):

-

Column: Phenomenex Luna C18(2) or equivalent (250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Orthophosphoric acid in Water.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Mode: Gradient Elution (Start 40% B -> Ramp to 80% B).

-

Detection: UV at 223 nm (Isosbestic point for the benzindene chromophore).

-

System Suitability: Resolution (

) between Treprostinil and this compound must be > 2.0.

Causality in Method Design:

The use of an acidic mobile phase suppresses the ionization of Treprostinil (

Mass Spectrometry (LC-MS) Identification

For structural confirmation during method validation:

-

Treprostinil:

(ESI Negative Mode).[1] -

This compound: Does not ionize well in Negative Mode (no acidic proton).

-

Protocol: Switch to ESI Positive Mode .

-

Target Ion:

or -

Fragmentation: Loss of the alkyl side chain or water molecules.

-

Control and Mitigation Strategies

Control of this compound is achieved primarily through rigorous process parameters during the isolation and drying steps of the drug substance.

Process Engineering Controls

-

Temperature Limits: Maintain drying temperatures below 50°C. Use vacuum drying to lower the boiling point of residual solvents, minimizing thermal stress.

-

Inert Atmosphere: Perform drying under Nitrogen (

) to prevent oxidative side reactions that might catalyze decarboxylation.[1] -

Crystallization: Use controlled crystallization (e.g., Ethanol/Water) to purge the non-polar impurity into the mother liquor. This compound has different solubility parameters than the Treprostinil salt forms (e.g., Sodium or Diethanolamine salts).

Analytical Decision Tree

Caption: Figure 2. Quality control decision tree for managing this compound levels in final drug substance.

Regulatory and Safety Assessment

Under ICH Q3A(R2) (Impurities in New Drug Substances), this compound is classified as a degradation product.[1]

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).

Toxicological Perspective: While specific toxicological data for the isolated impurity is proprietary, the structural modification (loss of the acidic head group) likely reduces its affinity for the Prostacyclin (IP) receptor, potentially rendering it pharmacologically less active than the parent. However, its lipophilicity could alter tissue distribution.[1] Therefore, strict adherence to the 0.15% limit is standard unless qualified by specific tox studies.

References

-

United States Pharmacopeia (USP). Treprostinil Injection Monograph. USP-NF.[1] [1]

-

Phares, K. et al. (2019).[1][5] Process for the preparation of Treprostinil.[5][6][2][3][4][7][8][9][10][11] U.S. Patent No.[6][8][12] 10,322,990.

-

Moriarty, R. M. et al. (2004).[1][8] The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil).[1] Journal of Organic Chemistry, 69(6), 1890-1902.[1] [1]

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1]

-

PubChem. this compound (Compound Summary). National Library of Medicine.

Sources

- 1. Descarboxymethyl treprostinil | C21H32O3 | CID 11174966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ajrcps.com [ajrcps.com]

- 5. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. US10322990B2 - Process for the preparation of treprostinil - Google Patents [patents.google.com]

- 8. US8350079B2 - Treprostinil formulation - Google Patents [patents.google.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. venkatasailifesciences.com [venkatasailifesciences.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. veeprho.com [veeprho.com]

Descarboxy Treprostinil chemical properties and structure

The following technical guide is structured to serve as a definitive reference for researchers and analytical scientists dealing with Treprostinil drug substance and product development.

Chemical Properties, Structural Characterization, and Impurity Profiling[1]

Executive Summary & Chemical Identity[1][2][3]

Descarboxy Treprostinil is a critical process-related impurity and degradation product of Treprostinil, a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH).[1] Structurally, it represents the decarboxylated form of the parent molecule, where the carboxylic acid moiety on the side chain is lost, resulting in a methyl ether functionality.

Understanding this impurity is vital for establishing the Critical Quality Attributes (CQAs) of Treprostinil API, as its lipophilicity and lack of acidic functionality significantly alter its retention behavior in Reverse Phase HPLC (RP-HPLC) and its potential toxicological profile.[1]

Table 1: Chemical Identity Matrix

| Property | Specification |

| Common Name | This compound |

| CAS Registry Number | 101692-01-7 |

| Chemical Structure | Methyl ether analog of Treprostinil |

| IUPAC Name | (1R,2R,3aS,9aS)-1-((S)-3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |

| Molecular Formula | |

| Molecular Weight | 346.51 g/mol |

| Parent Drug MW | 390.52 g/mol (Treprostinil) |

| Mass Shift | -44 Da (Loss of |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water |

Structural Architecture & Formation Mechanism[1]

The "Descarboxy" Distinction

It is crucial to distinguish This compound from Descarboxymethyl Treprostinil (CAS 101692-02-8).[1]

-

Treprostinil: Contains an O-alkyl side chain:

.[1] -

Descarboxymethyl Treprostinil: Loss of the entire glycolic acid group, resulting in a phenol:

. -

This compound (Target): Loss of

only, resulting in a methyl ether:

Formation Pathways

The formation of this compound can occur via two primary vectors:

-

Thermal Degradation: High-temperature stress on the parent API can induce decarboxylation of the aryloxyacetic acid moiety.

-

Synthetic By-product: During the alkylation of the benzindene phenol intermediate, competitive methylation (if methylating agents are present as impurities) or incomplete oxidation sequences can yield this analog.

Visualization: Structural Relationship & Degradation

The following diagram illustrates the structural divergence of this compound from the parent API.

Figure 1: Mechanistic pathway showing the decarboxylation event transforming Treprostinil into its Descarboxy impurity.[1]

Analytical Characterization & Detection

Due to the loss of the ionizable carboxylic acid group, this compound exhibits significantly different chromatographic behavior compared to Treprostinil. It is more lipophilic and will typically elute after the parent peak in reverse-phase systems.

HPLC Method Parameters (Recommended)

This protocol is derived from standard industry practices for prostacyclin impurity profiling [1, 4].[1]

-

Column: C18 Stationary Phase (e.g., Phenomenex Luna or Agilent Zorbax), 250 x 4.6 mm, 5 µm.[1]

-

Mobile Phase A: 0.1% Orthophosphoric Acid or Phosphate Buffer (pH 3.0).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Mode: Isocratic or Gradient (Isocratic 60:40 Buffer:ACN is common for assay, but Gradient is required for impurity separation).[1]

-

Detection: UV at 223 nm (Benzindene chromophore remains intact).[1]

-

Relative Retention Time (RRT): ~1.2 - 1.4 (relative to Treprostinil).[1]

Mass Spectrometry (LC-MS) Identification[1]

-

Ionization: ESI Positive Mode (preferred due to lack of acidic proton).

-

Parent Ion:

.[1] -

Adducts:

.[1] -

Differentiation: The absence of the fragment loss of 59 Da (

) characteristic of Treprostinil confirms the Descarboxy structure.

Visualization: Analytical Workflow

This workflow ensures precise identification and quantification of the impurity.

Figure 2: Standardized analytical workflow for the isolation and quantification of this compound.

Synthesis of Reference Standard

To validate analytical methods, a high-purity reference standard of this compound is required. Unlike the degradation route, the synthetic route for the standard is designed for yield and purity.

Protocol: Methylation of Benzindene Diol

-

Precursor: Start with the key intermediate: Benzindene Triol (or the specific protected diol precursor used in Treprostinil synthesis).

-

Reagent: Use Methyl Iodide (MeI) or Dimethyl Sulfate in the presence of a weak base (Potassium Carbonate).

-

Solvent: Acetone or DMF.

-

Reaction:

. -

Purification: Silica gel chromatography (Hexane:Ethyl Acetate gradient).

-

Validation: NMR (

) will show a sharp singlet at

Regulatory & Toxicological Implications[1]

ICH Guidelines

Under ICH Q3A (R2) (Impurities in New Drug Substances), this compound must be:

-

Qualified (tox studies) if > 0.15% (or 1.0 mg/day intake, whichever is lower).[1]

Toxicological Context

While Treprostinil acts as a vasodilator via prostacyclin receptor agonism, the Descarboxy analog lacks the carboxylic acid pharmacophore essential for receptor binding affinity. Consequently:

-

Potency: Likely significantly lower pharmacological activity than the parent.

-

Risk: The primary risk is not off-target toxicity, but rather the reduction of API potency and potential alteration of metabolic clearance profiles due to increased lipophilicity [6].

References

-

Pharmaffiliates. (n.d.). This compound - CAS 101692-01-7.[1][6][7][8][9][10] Retrieved January 28, 2026, from [Link][1]

-

Venkatasai Life Sciences. (n.d.). This compound Reference Standard. Retrieved January 28, 2026, from [Link][1]

-

SynZeal. (n.d.). Treprostinil Impurity 2 and this compound Data. Retrieved January 28, 2026, from [Link][1]

-

Ghadage, A. S. (2025).[3][11] A Review on Analytical Techniques for the Estimation of Treprostinil in Pharmaceutical Dosage Form. World Journal of Pharmaceutical Sciences. Retrieved January 28, 2026, from [Link]

-

Ahmed, M. R. (2025).[2][3][11] HPLC - Method Development and Validation of Treprostinil for Estimation in Pharmaceutical Dosage Form. World Journal of Pharmaceutical Sciences. Retrieved January 28, 2026, from [Link]

-

StatPearls. (2023). Treprostinil: Mechanism of Action and Pharmacokinetics. NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

Sources

- 1. Treprostinil Impurity 2 | SynZeal [synzeal.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ajrcps.com [ajrcps.com]

- 6. veeprho.com [veeprho.com]

- 7. Treprostinil Impurity 9 | CAS No. NA | | SynZeal [synzeal.com]

- 8. venkatasailifesciences.com [venkatasailifesciences.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. usbio.net [usbio.net]

- 11. wjpsonline.com [wjpsonline.com]

Descarboxy Treprostinil as a synthesis impurity of treprostinil

This is an in-depth technical guide on Descarboxy Treprostinil , a critical synthesis impurity and degradation product of the pulmonary arterial hypertension (PAH) drug, Treprostinil.

Characterization, Mechanistic Origins, and Control Strategies

Executive Summary

This compound (CAS: 101692-01-7) is a specific process-related impurity and degradation product found in Treprostinil API.[1][2] Chemically characterized as the methyl ether derivative of the parent benzindene structure, it arises primarily from the decarboxylation of the aryloxyacetic acid side chain.

Regulatory compliance (ICH Q3A/B) demands rigorous control of this impurity due to its lipophilicity and potential impact on the safety/efficacy profile of the final drug product. This guide provides a self-validating framework for its detection, mechanistic understanding, and remediation.

Molecular Characterization

Understanding the structural divergence between the API and the impurity is the foundation of the analytical strategy.

| Feature | Treprostinil (API) | This compound (Impurity) |

| CAS Number | 81846-19-7 | 101692-01-7 |

| Molecular Formula | C₂₃H₃₄O₅ | C₂₂H₃₄O₃ |

| Molecular Weight | 390.52 g/mol | 346.51 g/mol |

| Functional Group | Aryloxyacetic Acid (-O-CH₂-COOH) | Methyl Ether (-O-CH₃) |

| Polarity (LogP) | Moderate (Acidic, ionizable) | High (Non-ionizable, Lipophilic) |

| IUPAC Name | (1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid | (1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |

Key Insight: The loss of the carboxylic acid moiety (

Mechanistic Origins

The formation of this compound follows a specific decarboxylation pathway, often exacerbated by thermal stress or acidic conditions during the synthesis workup.

3.1 The Decarboxylation Pathway

The aryloxyacetic acid moiety in Treprostinil is susceptible to thermal decarboxylation. This reaction involves the loss of carbon dioxide (

Reaction:

3.2 Synthesis Process Vulnerabilities

-

Workup & Drying: The anhydrous form of Treprostinil is unstable at temperatures >50°C. Extended vacuum drying to remove solvents can trigger this decarboxylation if local overheating occurs.

-

Acidic Hydrolysis: The conversion of Treprostinil esters (intermediate) to the acid involves hydrolysis. If this step is performed under overly aggressive acidic conditions or high temperatures, the decarboxylation side reaction is promoted.

Figure 1: Synthesis pathway highlighting the thermal degradation node where this compound is formed.

Analytical Strategy: Detection & Quantification

To ensure scientific integrity, the analytical method must be stability-indicating , capable of resolving the API from its decarboxylated congener.

4.1 HPLC Method Parameters (Recommended)

This protocol utilizes the hydrophobicity difference. The impurity (methyl ether) is far more hydrophobic than the API (acid).

-

Column: C18 (Octadecylsilane), e.g., Zorbax Eclipse XDB-C18 or Hypersil ODS, 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.0 - 4.0).

-

Mobile Phase B: Acetonitrile (ACN).[3]

-

Gradient:

-

Initial: High Aqueous (e.g., 60% A / 40% B) to retain the polar API.

-

Ramp: Increase %B to 80-90% over 20-30 minutes to elute the lipophilic Descarboxy impurity.

-

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection: UV at 288 nm (Specific to the benzindene chromophore) or 217 nm.

-

Column Temp: 25°C - 30°C.

4.2 Expected Chromatographic Behavior

-

Treprostinil (API): Elutes first (Retention Time ~ 10-12 min).

-

This compound: Elutes significantly later due to lack of ionizable group (RRT ~ 1.5 - 2.0 depending on gradient slope).

Figure 2: Analytical workflow demonstrating the separation logic based on polarity.

Control & Remediation

To maintain the impurity below ICH limits (typically <0.15%), the following control strategy must be implemented.

5.1 Process Control (Prevention)

-

Temperature Management: Strictly control drying temperatures. The anhydrous form should not be heated above 50°C .

-

Monohydrate Formation: Convert the anhydrous Treprostinil to Treprostinil Monohydrate .[4] The monohydrate is thermodynamically stable at room temperature and does not require the harsh drying conditions that promote decarboxylation.

-

pH Monitoring: Avoid prolonged exposure to highly acidic conditions at elevated temperatures during the hydrolysis step.

5.2 Purification (Removal)

If the impurity is detected above limits:

-

Salt Formation: Form the Diethanolamine Salt of Treprostinil. This salt crystallizes effectively, rejecting non-acidic impurities (like this compound) which cannot form salts and remain in the mother liquor.

-

Recrystallization: Recrystallize the salt or the acid from Ethanol/Water mixtures. The lipophilic impurity will have higher solubility in the organic mother liquor than the crystalline API salt.

References

-

Pharmaffiliates. this compound - Structure and CAS Information. Retrieved from

- Moriarty, R. M., et al. (2004). "Synthesis of Treprostinil". Journal of Organic Chemistry, 69, 1890-1902. (Foundational synthesis describing the benzindene core).

-

United Therapeutics Corp. (2013). US Patent 8,350,079: Treprostinil Formulation and Stability. Retrieved from (Describes thermal instability of anhydrous form and dimer/impurity formation >50°C).

-

SynZeal. Treprostinil Impurity Standards and Characterization. Retrieved from

- Asian Journal of Research in Chemistry. (2025). Method Development and Validation for Treprostinil by RP-HPLC. (Describes standard HPLC conditions for Treprostinil).

Sources

Technical Assessment of Descarboxy Treprostinil: Structural Implications and Biological Characterization

Executive Summary

In the development and stability testing of Treprostinil (a prostacyclin analog used for pulmonary arterial hypertension), Descarboxy Treprostinil (often designated as Impurity A or a related degradation product) represents a critical quality attribute. This guide provides a technical framework for understanding its potential biological activity. While theoretical Structure-Activity Relationship (SAR) models suggest a significant loss of potency due to the removal of the pharmacophoric carboxyl group, empirical verification is required to satisfy ICH Q3A/B qualification thresholds. This document outlines the structural causality of receptor binding and details a self-validating cAMP accumulation protocol to empirically assess its residual activity.

Chemical Identity and Structural Significance[1][2]

This compound is the decarboxylated derivative of Treprostinil. This transformation typically occurs under thermal stress or acidic conditions, resulting in the loss of the carboxylic acid moiety on the side chain.

Structural Degradation Pathway

The following diagram illustrates the chemical relationship and the stress conditions leading to the formation of the descarboxy impurity.

Figure 1: Chemical degradation pathway of Treprostinil yielding the Descarboxy impurity via loss of the terminal carboxyl moiety.[2]

Theoretical Pharmacology: The Role of the Carboxyl Anchor

To predict the biological activity of this compound, one must understand the binding mechanics of the parent molecule. Treprostinil acts primarily as an agonist at the IP receptor (Prostacyclin receptor), with secondary activity at EP2 and DP1 receptors.

Structure-Activity Relationship (SAR)

The carboxylic acid head group of prostacyclin analogs is a critical pharmacophore.[2]

-

Ionic Anchoring: In the orthosteric binding pocket of the IP receptor, the negatively charged carboxylate of Treprostinil forms a salt bridge with a conserved positively charged residue (typically Arg279 in the transmembrane helix VII of the human IP receptor).

-

Potency Implications: Removal of this carboxyl group (as in this compound) eliminates this ionic anchor.

-

Prediction: Based on established prostanoid SAR, the descarboxy analog is predicted to have micromolar to millimolar affinity (essentially inactive) compared to the nanomolar affinity of Treprostinil.

Cautionary Note: While potency is expected to drop, partial agonism or off-target toxicity cannot be ruled out without empirical testing, particularly if the lipophilicity changes allow the molecule to penetrate membranes differently.

Biological Assessment Protocol: cAMP Accumulation

Since the IP receptor is

Experimental Design

-

Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET.[2]

-

Cell Line: CHO-K1 or HEK293 stably overexpressing the human IP receptor (PTGIR).[2]

-

Readout: EC50 (Effective Concentration for 50% maximal response).

Step-by-Step Methodology

Phase 1: Reagent Preparation

-

Stock Solution: Dissolve this compound (Reference Standard) in 100% DMSO to 10 mM.

-

Serial Dilution: Prepare a 10-point dilution series (1:3) in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

-

Range: 10 µM down to 0.5 nM.

-

Control: Prepare identical dilution series for Treprostinil (Parent API).[2]

-

Phase 2: Cell Stimulation

-

Harvest IP-overexpressing cells and resuspend to 200,000 cells/mL in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).[2]

-

Why IBMX? It prevents the degradation of generated cAMP, ensuring the signal accumulation is linear and detectable.

-

-

Dispense 5 µL of cell suspension (1,000 cells) into a 384-well low-volume white plate.

-

Add 5 µL of the compound dilutions (Descarboxy vs. Treprostinil).

-

Incubate: 30 minutes at Room Temperature (RT).

Phase 3: Detection (HTRF Principle)[2]

-

Add 5 µL of cAMP-d2 (acceptor) conjugate.[2]

-

Add 5 µL of Anti-cAMP-Cryptate (donor) conjugate.[2]

-

Incubate: 1 hour at RT in the dark.

-

Read: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620).

Data Analysis & Interpretation

Convert FRET ratios to cAMP concentrations using a standard curve. Fit data to a 4-parameter logistic equation.

| Parameter | Treprostinil (Control) | This compound (Test) | Interpretation |

| EC50 | ~0.5 - 2.0 nM | Expected: > 1000 nM | >1000x shift indicates loss of potency.[2] |

| Emax | 100% | < 10% | Indicates lack of intrinsic efficacy. |

| Hill Slope | 1.0 | N/A (if inactive) |

Signaling Pathway Visualization

The following diagram details the biological cascade activated by Treprostinil and the point of failure for the Descarboxy impurity.

Figure 2: Gs-coupled signaling cascade.[2] The Descarboxy impurity fails to engage the IP receptor effectively due to the loss of the carboxyl anchor.

Regulatory Context (ICH Q3A/B)

In drug development, the biological activity of an impurity dictates its qualification threshold.

-

Identification Threshold: If this compound exceeds 0.10% (for max daily dose

2g), its structure must be identified.[2] -

Qualification Threshold: If it exceeds 0.15% (or 1.0 mg/day), its safety must be qualified.[2]

-

Safety Argument:

-

If the cAMP assay confirms the EC50 is

higher than the parent (i.e., inactive), this data supports a "justification of limits" argument. -

It demonstrates that the impurity does not contribute to the pharmacological effect, reducing the risk of overdose-like side effects (hypotension).

-

References

-

PubChem Compound Summary. (n.d.). Treprostinil (CID 6918140).[2] National Center for Biotechnology Information.[2] Retrieved from [Link][2]

-

Whittle, B. J., et al. (2012).[2] Pharmacology of Treprostinil. Inhaled Treprostinil: A Therapeutic Review. ResearchGate. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2006).[2] Impurities in New Drug Substances Q3A(R2). European Medicines Agency.[2] Retrieved from [Link]

-

Creative BioMart. (n.d.).[2] cAMP Accumulation Assay Protocol for GPCRs. Retrieved from [Link][2]

-

Stitham, J., et al. (2007).[2] Structure-function relationships of the human prostacyclin receptor. Prostaglandins & Other Lipid Mediators.[2][8] (Contextual SAR reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Descarboxymethyl treprostinil | C21H32O3 | CID 11174966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Treprostinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. New Tricks for an Old Drug: Prostacyclins and Right Ventricular Contractility in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. decisionpoint.medscape.com [decisionpoint.medscape.com]

Technical Guide: Descarboxy Treprostinil (CAS 101692-01-7)

The following is an in-depth technical guide regarding Descarboxy Treprostinil (CAS 101692-01-7), structured for researchers and drug development professionals.

Characterization, Formation Mechanisms, and Analytical Control Strategies

Executive Summary & Chemical Identity

This compound (CAS 101692-01-7) is a critical process-related impurity and synthetic intermediate associated with Treprostinil , a prostacyclin analog used in the treatment of Pulmonary Arterial Hypertension (PAH).[1][2][3]

Chemically, it represents the 5-methoxy analog of the benzindene core, lacking the glycolic acid side chain responsible for Treprostinil's solubility and receptor binding profile. Its presence in the final Drug Substance (DS) typically indicates either incomplete demethylation of the starting material or thermal degradation (decarboxylation) of the active pharmaceutical ingredient (API).

Key Physicochemical Profile

| Property | Specification |

| Common Name | This compound; Treprostinil Methyl Ether |

| CAS Number | 101692-01-7 |

| Chemical Name | (1R,2R,3aS,9aS)-1-((S)-3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |

| Molecular Formula | C₂₂H₃₄O₃ |

| Molecular Weight | 346.51 g/mol |

| Polarity | Low (Lipophilic); lacks ionizable carboxylic acid group |

| Role | Process Impurity (Starting Material Carryover) / Degradant |

Mechanisms of Formation

Understanding the origin of CAS 101692-01-7 is vital for establishing Critical Process Parameters (CPPs). It arises through two distinct pathways:

Pathway A: Synthetic Carryover (Primary Source)

In the standard stereoselective synthesis of Treprostinil, the benzindene core is often constructed with the phenolic oxygen protected as a methyl ether (this compound).

-

Precursor: The 5-methoxy intermediate (CAS 101692-01-7) is synthesized.[2][3]

-

Activation: A demethylation step (typically using Boron Tribromide, BBr₃, or sodium ethanethiolate) converts the methoxy group to a free phenol.

-

Alkylation: The phenol is alkylated with a haloacetate to form the Treprostinil side chain.

-

Risk: Incomplete demethylation results in residual CAS 101692-01-7 carrying forward to the final API. Due to its high lipophilicity, it is difficult to purge during final crystallization.

Pathway B: Thermal Decarboxylation (Secondary Source)

Under extreme thermal stress (>150°C) or oxidative conditions, the ether-linked carboxylic acid of Treprostinil can undergo decarboxylation, reverting the side chain to a methoxy group (anisole derivative).

Visualization: Formation & Control Pathway

Figure 1: The dual-origin pathway of this compound. It functions primarily as an unreacted intermediate (blue) but can regenerate via thermal degradation (red).

Analytical Strategy: Detection & Quantification

Because this compound lacks the acidic moiety of the API, it exhibits significantly different chromatographic behavior. Standard methods must be optimized to prevent it from co-eluting with other lipophilic impurities (e.g., dimers).

3.1 HPLC Method Development (RP-HPLC)

The following protocol is a self-validating system designed to separate the ionizable API from the neutral impurity.

-

Column: C18 Stationary Phase (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Maintains acidic pH to suppress silanol activity).

-

Mobile Phase B: Acetonitrile (ACN).

-

Mode: Gradient Elution.

-

Detection: UV at 276 nm (Characteristic of the benzindene chromophore).

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |

|---|---|---|---|

| 0.0 | 70 | 30 | Equilibration |

| 15.0 | 40 | 60 | Elution of Treprostinil (API) |

| 25.0 | 10 | 90 | Elution of this compound |

| 30.0 | 10 | 90 | Wash lipophilic dimers |

| 30.1 | 70 | 30 | Re-equilibration |

Technical Insight: this compound (RRT ~1.2 - 1.4 relative to Treprostinil) is highly lipophilic. If an isocratic method suitable for Treprostinil (short retention) is used, this impurity may carry over to the next injection ("ghost peak"). A high-organic wash is mandatory.

3.2 Identification Criteria

-

Mass Spectrometry (LC-MS):

-

Treprostinil: [M-H]⁻ = 389.5 (ESI Negative mode dominant due to COOH).

-

This compound: [M+H]⁺ = 347.5 (ESI Positive mode preferred; poorly ionizes in negative mode due to lack of acidic proton).

-

Note: The switch in ionization polarity preference is a key confirmation tool.

-

Regulatory & Toxicological Context

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified based on daily dose thresholds.

-

Classification: Organic Impurity (Process-Related).

-

Biological Activity: As a methyl ether analog, this compound is expected to have significantly reduced affinity for the IP receptor (Prostacyclin receptor) compared to Treprostinil, as the carboxylate head group is essential for receptor binding pocket interaction.

-

Control Limit: Typically controlled at NMT (Not More Than) 0.15% in the API unless toxicological qualification justifies a higher limit.

Analytical Workflow for Qualification

Figure 2: Decision tree for the identification and quantification of this compound in drug substances.

References

-

United States Pharmacopeia (USP) . Treprostinil Injection Monograph. USP-NF. (Defines impurity limits and "Treprostinil Related Compound" designations).

-

Pharmaffiliates . This compound Structure and Application Data. (Confirming CAS 101692-01-7 as the methyl ether intermediate).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Treprostinil. (Structural basis for decarboxylation mechanisms).

-

ICH Guidelines . Impurities in New Drug Substances Q3A(R2). (Regulatory framework for impurity thresholds).

-

ChemicalBook . CAS 101692-01-7 Technical Data. (Physical properties and synthesis role).[4][5]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Treprostinil intermediate | 101692-01-7 [chemicalbook.com]

- 4. Transitioning from parenteral treprostinil to inhaled treprostinil in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. venkatasailifesciences.com [venkatasailifesciences.com]

Physicochemical characterization of Descarboxy Treprostinil

Technical Whitepaper: Physicochemical Profiling & Control of Descarboxy Treprostinil

Executive Summary

In the development of Treprostinil (TP) therapeutics for pulmonary arterial hypertension (PAH), the control of related substances is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Among these, This compound (CAS: 101692-01-7) represents a critical degradation product formed via thermal stress.

Unlike the parent molecule, which relies on a carboxylic acid moiety for solubility and receptor binding, this compound is a neutral methyl ether. This fundamental structural shift drastically alters its solubility, lipophilicity, and chromatographic behavior, necessitating distinct isolation and quantification strategies. This guide provides a rigorous technical framework for characterizing this impurity to ensure pharmaceutical purity and safety.

Molecular Identity & Structural Elucidation

The formation of this compound is chemically deterministic, resulting from the loss of carbon dioxide from the aryloxyacetic acid side chain of Treprostinil.

Structural Comparison

| Feature | Treprostinil (Parent) | This compound (Impurity) |

| CAS Number | 81846-19-7 | 101692-01-7 |

| Molecular Formula | ||

| Molecular Weight | 390.52 g/mol | 346.51 g/mol |

| Mass Shift ( | — | -44.01 Da (Loss of |

| Functional Class | Aryloxyacetic Acid | Aryl Methyl Ether (Anisole derivative) |

| Acidity (pKa) | ~4.5 (Carboxylic Acid) | >15 (Neutral/Aliphatic Alcohol) |

Spectroscopic Signatures

To validate the identity of the impurity during synthesis or forced degradation, look for the following signatures:

-

Mass Spectrometry (ESI):

-

Treprostinil: Exhibits a strong

ion at m/z 389.2 in negative mode.[1] -

Descarboxy: Due to the loss of the acidic proton, negative mode sensitivity drops. In positive mode (ESI+), look for the

peak at 347.5 or sodium adduct

-

-

NMR (

):-

The most diagnostic change is the disappearance of the carbonyl carbon signal (

~170-175 ppm) present in Treprostinil. -

The methylene carbon attached to the ether oxygen shifts upfield due to the loss of the electron-withdrawing carbonyl group.

-

Thermodynamic & Kinetic Stability (Mechanism)

Understanding the formation pathway is essential for controlling the impurity during API manufacturing (crystallization) and drug product storage (autoclaving/formulation).

Mechanism: The degradation proceeds via thermally induced decarboxylation. While aryloxyacetic acids are generally stable, high thermal stress (e.g., during melt extrusion or aggressive drying) can drive the reaction.

Figure 1: Thermal decarboxylation pathway of Treprostinil. The irreversible loss of CO2 yields the neutral ether.

Physicochemical Characterization Protocols

The following protocols are designed to be self-validating. The drastic change in polarity between the parent and impurity is the lever used for separation.

Protocol A: Lipophilicity & Solubility Profiling

Rationale: The loss of the ionizable carboxyl group renders this compound significantly more lipophilic (hydrophobic).

Experimental Workflow:

-

Preparation: Dissolve 1 mg of this compound standard in 1 mL Methanol (Stock A).

-

pH Partitioning:

-

Prepare a biphasic system: Octanol vs. Phosphate Buffer (pH 7.4).

-

Spike Stock A into the system. Vortex 30 min. Centrifuge.

-

-

Analysis: Analyze both phases via HPLC.

-

Expected Result:

-

Treprostinil: Partitions partially into buffer (LogD ~1-2 at pH 7.4 due to ionization).

-

Descarboxy: Partitions almost exclusively into Octanol. LogP is expected to increase by >2 units compared to the parent.

-

Protocol B: HPLC Separation Strategy (Critical Pair)

Rationale: Standard acidic mobile phases suppress Treprostinil ionization (keeping it neutral-ish) to improve retention. However, this compound is always neutral and highly hydrophobic, leading to strong retention on C18 columns.

Method Parameters:

-

Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

0-2 min: 30% B (Equilibration)

-

2-10 min: 30%

90% B (Linear Ramp) -

10-12 min: 90% B (Wash)

-

-

Detection: UV at 217 nm (Benzindene chromophore remains intact).

Validation Check: this compound acts as a "Late Eluter." If Treprostinil elutes at ~4.5 min, this compound will elute significantly later (e.g., ~8-9 min) due to the lack of polar repulsion from the stationary phase.

Analytical Workflow & Control Strategy

To ensure robust quality control (QC), the following decision matrix characterizes the impurity in raw API batches.

Figure 2: Analytical logic for the detection and quantification of this compound in API batches.

References

-

United States Pharmacopeia (USP). USP Monograph: Treprostinil. USP-NF. (Provides impurity limits and general chromatographic conditions).

-

Pharmaffiliates. this compound (CAS 101692-01-7) Reference Standard Data.[3][4][5] (Confirming chemical identity as the decarboxylated impurity).

-

International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for reporting thresholds).[6]

-

National Center for Biotechnology Information. PubChem Compound Summary for Treprostinil. (Parent molecule physicochemical data for baseline comparison).

Sources

- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. venkatasailifesciences.com [venkatasailifesciences.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usbio.net [usbio.net]

- 6. veeprho.com [veeprho.com]

Preliminary Toxicological Assessment of Treprostinil Impurities

A Technical Guide for Drug Development & Quality Assurance

Executive Summary

Treprostinil is a chemically stable tricyclic benzindene analogue of prostacyclin (PGI2), widely used for the treatment of pulmonary arterial hypertension (PAH). While its stability profile is superior to Epoprostenol, the complexity of its synthesis—involving five chiral centers and multiple catalytic steps—creates a unique landscape of process-related impurities and degradation products.

This guide provides a technical framework for the preliminary toxicological assessment of these impurities. It moves beyond standard pharmacopeial listing to focus on the ICH M7(R2) approach for mutagenic risk assessment. This document is designed to help researchers navigate the "Grey Zone" between analytical identification and full GLP toxicology.

Part 1: The Chemical Landscape of Treprostinil Impurities

To assess toxicity, one must first understand the origin of the impurity. Treprostinil (

Stereoisomeric Complexity

Treprostinil contains five chiral centers. The specific stereochemistry is critical for receptor binding (IP receptor).

-

Risk: Synthetic pathways often yield diastereomers (e.g., 15-epi-treprostinil or ent-treprostinil).

-

Toxicological Relevance: While often non-mutagenic, isomers can exhibit "off-target" pharmacology, potentially interacting with other prostanoid receptors (EP1-EP4) to cause unexpected adverse events (e.g., gastrointestinal toxicity beyond the standard profile).

Thermal Degradation (The Dimerization Pathway)

Unlike simple hydrolysis, Treprostinil undergoes a specific degradation pathway when exposed to heat (>50°C) or acidic conditions during drying.

-

Key Impurity: Treprostinil Dimers (esterification between the carboxylic acid of one molecule and the hydroxyl group of another).

-

Toxicological Relevance: These high molecular weight species often lack oral bioavailability but can pose immunogenic risks in parenteral formulations (SC/IV).

Part 2: Regulatory Framework & Risk Stratification

We utilize the ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) guidelines to stratify risk.[1][2] The goal is to determine if an impurity requires reduction to the Threshold of Toxicological Concern (TTC).

The TTC Standard:

-

1.5 µ g/day : Lifetime exposure limit for mutagenic impurities.[1]

-

Less than Lifetime (LTL): Higher limits are permitted for short-duration treatments, though PAH is typically a chronic indication.

The Decision Logic (Workflow)

The following diagram illustrates the decision tree for qualifying a new Treprostinil impurity.

Figure 1: ICH M7 Hazard Assessment Workflow. This logic dictates whether an impurity is controlled as a mutagen (TTC) or a general impurity (Q3A/B).

Part 3: In Silico Assessment (Step 1)

Before wet-lab testing, perform a computational toxicology assessment. Regulatory bodies require two complementary QSAR methodologies :

-

Expert Rule-Based System: (e.g., Derek Nexus) Uses knowledge-based rules to identify structural alerts (pharmacophores) associated with mutagenicity.

-

Statistical-Based System: (e.g., Sarah Nexus or Leadscope) Uses machine learning on large toxicity databases to predict activity based on molecular descriptors.

Application to Treprostinil:

-

Input the impurity structure (SMILES format).

-

Focus Area: Look specifically for epoxide intermediates or alkylating agents used in the benzindene ring synthesis, as these are common high-potency mutagens.

-

Outcome: If both models are negative, the impurity is Class 5 (Non-mutagenic).[3] If one or both are positive, proceed to Step 4 (Ames Test).

Part 4: In Vitro Experimental Protocol (The Ames Test)

If in silico models predict mutagenicity, or if the impurity is novel, the Bacterial Reverse Mutation Assay (Ames Test) is mandatory.

Protocol: Plate Incorporation Method (OECD 471)

Why this method? The plate incorporation method is robust for detecting point mutations. We use Salmonella typhimurium and E. coli strains to cover both frameshift and base-pair substitution mutations.[4]

1. Test System Setup

-

Strains:

-

S. typhimurium TA98 (frameshift).

-

S. typhimurium TA100, TA1535 (base-pair substitution).

-

S. typhimurium TA1537 or TA97a (frameshift).[5]

-

E. coli WP2 uvrA (AT-rich target).

-

-

Metabolic Activation: S9 mix (post-mitochondrial fraction from Aroclor 1254-induced rat liver).[5] Reasoning: Treprostinil impurities may be pro-mutagens requiring hepatic metabolism to become active.

2. Experimental Workflow

-

Preparation: Dissolve Treprostinil impurity in DMSO (ensure solubility; avoid precipitation >5 mg/plate).

-

Mixture: In a sterile tube, combine:

-

0.1 mL Test Solution (Impurity).

-

0.5 mL S9 Mix (or Phosphate Buffer for non-activation arm).

-

0.1 mL Bacterial Suspension (

cells/mL).

-

-

Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin). Vortex and pour onto Minimal Glucose Agar plates.

-

Incubation: Invert plates and incubate at 37°C for 48–72 hours.

-

Scoring: Count revertant colonies (manual or automated).

3. Acceptance Criteria (Self-Validating System)

-

Negative Control (Solvent): Must fall within historical background ranges (e.g., TA100: 80–150 colonies).

-

Positive Control: Must show a ≥3-fold increase over background.[6]

-

Dose Response: A positive result requires a concentration-dependent increase in revertants.

Figure 2: Ames Test Plate Incorporation Workflow. The dashed line indicates that the assay is run in duplicate arms: one with metabolic activation (+S9) and one without (-S9).

Part 5: Data Presentation & Assessment

When presenting preliminary toxicology data for Treprostinil impurities, summarize findings in a structured "Risk Matrix."

Table 1: Representative Impurity Qualification Matrix

| Impurity ID | Origin | Structure Alert (QSAR) | Ames Test Result | ICH M7 Class | Recommended Control |

| Impurity A | Dimer (Degradant) | Negative | Not Required | Class 5 | Q3B Limit (0.2%) |

| Impurity B | Stereoisomer (Process) | Positive (Epoxide) | Negative | Class 5 | Q3A Limit (0.15%) |

| Impurity C | Reagent Byproduct | Positive (Alkyl Halide) | Positive | Class 1 | TTC (1.5 µ g/day ) |

Interpretation:

-

Impurity B showed a structural alert but was cleared by the Ames test. The biological data overrules the computational prediction (ICH M7 principle).

-

Impurity C is a confirmed mutagen. It must be controlled to parts-per-million (ppm) levels in the final API to ensure patient safety.

References

-

International Council for Harmonisation (ICH). M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3] (2023).[1][6][7]

-

United Therapeutics Corp. Treprostinil Formulation and Impurity Profile.[6] U.S. Patent 8,350,079. (2013).

-

Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test.[5][8] OECD Guidelines for the Testing of Chemicals, Section 4. (2020).

-

PubChem. Treprostinil Compound Summary. National Center for Biotechnology Information. (2024).[6]

-

European Medicines Agency (EMA). ICH M7 Implementation Guide. (2023).[1][6][7]

Sources

- 1. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmda.go.jp [pmda.go.jp]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. The bacterial reverse mutation test | RE-Place [re-place.be]

Discovery and isolation history of Descarboxy Treprostinil

Executive Summary

Descarboxy Treprostinil (CAS: 101692-01-7) represents a critical degradation product and process impurity in the manufacturing of Treprostinil, a prostacyclin analog used for pulmonary arterial hypertension (PAH).[1][2] Its presence is a direct result of the thermal or catalytic decarboxylation of the oxyacetic acid side chain. In the context of ICH Q3A/B regulatory guidelines, the isolation and characterization of this molecule are mandatory for establishing the safety profile of the final drug substance.[1]

This guide details the mechanistic origin of this compound, provides a validated workflow for its isolation as a reference standard, and outlines the analytical metrics required for its control.[1]

The Molecular Context: Origin and Mechanism

Treprostinil is chemically distinct due to its stability relative to natural prostacyclin (PGI2).[1] However, the molecule possesses a specific vulnerability at the aryloxyacetic acid moiety.[1]

-

Parent Molecule: Treprostinil (

)[1] -

Impurity: this compound (

)[1][3][4] -

Mass Shift: -44.01 Da (Loss of

)

The Decarboxylation Mechanism

The "discovery" of this impurity typically occurs during forced degradation studies (stress testing). The mechanism is not a random fragmentation but a thermodynamically driven loss of carbon dioxide.

Under high thermal stress or specific pH conditions, the ether oxygen stabilizes the transition state, facilitating the cleavage of the C-C bond between the methylene group and the carboxyl group.[1] This transforms the active acid side chain (

Figure 1: Mechanistic pathway of Treprostinil decarboxylation yielding the methyl ether derivative.

Isolation and Synthesis Strategy

Isolating milligram-quantities of this impurity from the mother liquor of a bulk batch is inefficient due to low abundance (<0.1%). To generate a Qualified Reference Standard , a targeted synthesis (Force Degradation) approach is recommended.[1]

Protocol: Targeted Synthesis via Thermal Decarboxylation

This protocol forces the reaction shown in Figure 1 to completion, allowing for high-yield isolation.[1]

Reagents:

-

Treprostinil (Acid form): 500 mg[1]

-

Solvent: Diphenyl ether (high boiling point) or neat melt (if stability allows)[1]

-

Catalyst: Copper powder (optional, promotes decarboxylation)[1]

Workflow:

-

Setup: Place 500 mg of Treprostinil in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Reaction: Heat the substance to 180°C - 200°C (neat) or reflux in diphenyl ether for 2-4 hours. Monitor CO2 evolution (bubbler).

-

Monitoring: Sample hourly. Analyze via TLC (mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.[5][6][7][8][9] The acid (Treprostinil) will disappear; a less polar spot (Descarboxy) will appear.[1]

-

Workup:

Protocol: Purification via Preparative HPLC

If high purity (>99.5%) is required for the reference standard, the crude synthetic product must be polished.[1]

-

Column: C18 Prep Column (e.g., 250 x 21.2 mm, 10 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 50% B to 90% B over 20 minutes.

-

Detection: UV at 270 nm (aromatic absorption).

Analytical Characterization (The Evidence)

To certify the isolated material as "this compound," you must validate the loss of the carboxyl group.[1]

Data Summary Table

| Parameter | Treprostinil (Parent) | This compound (Impurity) | Diagnostic Change |

| Formula | Loss of | ||

| Mol.[2][6] Weight | 390.52 g/mol | 346.51 g/mol | |

| HPLC RT (Relative) | 1.00 | ~1.2 - 1.3 | Elutes later (Less polar) |

| Solubility (pH 7) | Soluble (Salt formation) | Insoluble | Loss of acidic proton |

| 1H NMR (Side chain) | Methylene signal shifts to Methyl |

Analytical Workflow Diagram

The following workflow ensures the impurity is correctly identified and quantified in a GMP environment.

Figure 2: Analytical workflow for the identification and validation of this compound.

Regulatory & Quality Control Context

In the development of Remodulin (Treprostinil Sodium), this compound is classified as a degradation product .[1]

-

ICH Q3B (R2) Limits: If the maximum daily dose is < 10 mg (which is typical for Treprostinil infusion), the reporting threshold is 0.1%.[1]

-

Significance: Because this compound lacks the carboxylic acid, it cannot form the sodium salt.[1] In an infusion formulation (pH 6.0 - 7.5), this impurity may precipitate out of solution if levels rise too high, potentially causing particulate matter issues in the IV line.[1]

-

Control Strategy: Manufacturers must demonstrate that the manufacturing process (specifically the salt formation and filtration steps) effectively removes this non-acidic impurity.

References

-

Pharmaffiliates. (n.d.). This compound Reference Standard (CAS 101692-01-7).[2][3][4] Retrieved from [Link][1]

-

European Medicines Agency (EMA). (2020).[1][10] Assessment Report: Trepulmix (Treprostinil).[1][6][11] EMA/CHMP/86002/2020.[1][10] Retrieved from [Link][1]

-

United States Food and Drug Administration (FDA). (2025).[1] Draft Guidance on Treprostinil Inhalation Powder.[12] Retrieved from [Link][1]

-

World Intellectual Property Organization (WIPO). (2012).[1] Synthesis of Treprostinil and Intermediates Useful Therein.[13][14] WO2012009816. Retrieved from [Link][1]

-

Ahmed, M. R. (2025).[1][5][6][8] HPLC - Method Development and Validation of Treprostinil for Estimation in Pharmaceutical Dosage Form. World Journal of Pharmaceutical Sciences.[5][8] Retrieved from [Link]

Sources

- 1. US10898494B2 - Dry powder treprostinil for the treatment of pulmonary hypertension - Google Patents [patents.google.com]

- 2. usbio.net [usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. wjpsonline.com [wjpsonline.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. ajrcps.com [ajrcps.com]

- 8. wjpsonline.com [wjpsonline.com]

- 9. m.indiamart.com [m.indiamart.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Trepulmix | European Medicines Agency (EMA) [ema.europa.eu]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Descarboxy Treprostinil versus Descarboxymethyl treprostinil

This technical guide provides a rigorous comparative analysis of Descarboxy Treprostinil and Descarboxymethyl Treprostinil , two critical impurities in the lifecycle of the prostacyclin analog Treprostinil.

A Comparative Analysis of Descarboxy vs. Descarboxymethyl Variants

Executive Summary

In the development of Treprostinil (Remodulin®, Tyvaso®, Orenitram®), the control of related substances is paramount for regulatory compliance (ICH Q3A/B) and patient safety.[1] Two impurities frequently cited in Certificate of Analysis (CoA) and stability studies are This compound and Descarboxymethyl Treprostinil .

While their names appear similar, they represent opposite ends of the drug product lifecycle:

-

Descarboxymethyl Treprostinil is typically a process intermediate (precursor) resulting from incomplete alkylation.

-

This compound is a degradation product often formed via thermal decarboxylation.

This guide delineates their molecular architectures, formation pathways, and the analytical methodologies required to separate and quantify them.

Molecular Architecture & Origins[1]

The core pharmacological activity of Treprostinil relies on its benzindene ring structure and the side chain responsible for binding to the IP receptor. Alterations to this side chain define these two impurities.

2.1 Structural Comparison Table

| Feature | Treprostinil (API) | Descarboxymethyl Treprostinil | This compound |

| Role | Active Pharmaceutical Ingredient | Precursor / Intermediate | Degradant |

| CAS Number | 81846-19-7 | 101692-02-8 | 101692-01-7 |

| Chemical Nature | Carboxylic Acid | Phenol | Methyl Ether |

| Formula | C₂₃H₃₄O₅ | C₂₁H₃₂O₃ | C₂₂H₃₄O₃ |

| Mol.[1][2][3] Weight | 390.52 g/mol | 332.48 g/mol | 346.51 g/mol |

| Side Chain (R) | -O-CH₂-COOH | -OH | -O-CH₃ |

| Lipophilicity | Moderate (pH dependent) | Moderate | High (Non-polar) |

2.2 Formation Pathways (The "Lifecycle" View)[1]

The relationship between these molecules is best understood through the synthesis and degradation workflow.

-

Synthesis Origin: The benzindene diol (Descarboxymethyl Treprostinil) is alkylated with chloroacetonitrile or methyl bromoacetate (followed by hydrolysis) to form Treprostinil. Residual unreacted diol becomes the impurity.

-

Degradation Origin: Under high thermal stress or specific pH conditions, the carboxylic acid group of Treprostinil can undergo decarboxylation, releasing CO₂, resulting in the methyl ether (this compound).[1]

Figure 1: The Treprostinil Lifecycle.[1] Descarboxymethyl is the starting block; Descarboxy is the breakdown product.

Analytical Characterization Strategies

Distinguishing these impurities requires exploiting their physicochemical differences, specifically acidity and hydrophobicity.[1]

3.1 HPLC/UPLC Separation Logic

-

Stationary Phase: C18 (L1) is standard.

-

Mobile Phase: Acidic buffer (Phosphate or Formate, pH ~3.[1]0) + Acetonitrile.[1][4]

-

Elution Order Prediction:

-

Treprostinil: At pH 3, the carboxylic acid is partially suppressed but remains the most polar of the three due to the oxygen content and H-bonding potential. It typically elutes first or mid-pack depending on the exact pH.

-

Descarboxymethyl (Phenol): Phenols are weak acids (pKa ~10). At pH 3, it is neutral and moderately lipophilic. It often elutes after Treprostinil in standard RP methods because it lacks the polar carbonyl tail, though the specific interaction with the column can vary.

-

Descarboxy (Methyl Ether): Lacking both the ionizable proton of the acid and the H-bond donor of the phenol (on the side chain), this is the most lipophilic variant. It will consistently elute last (Late eluting impurity).

-

3.2 Mass Spectrometry (MS/MS) Fingerprinting

When performing LC-MS/MS for impurity identification, the fragmentation patterns provide definitive proof.[1]

-

Treprostinil (m/z 389 [M-H]⁻):

-

Primary fragment: Loss of CO₂ (m/z 345) or cleavage of side chain.

-

-

Descarboxymethyl (m/z 331 [M-H]⁻):

-

Ionizes in negative mode (Phenol).[1]

-

Key distinction: Mass shift of -58 Da relative to API.

-

-

Descarboxy (m/z 347 [M+H]⁺ or 345 [M-H]⁻):

-

Note: As an ether, it may ionize better in Positive mode [M+H]⁺ compared to the acidic API.[1]

-

Key distinction: Mass shift of -44 Da relative to API.

-

Figure 2: Analytical Separation Logic. The lipophilicity gradient drives the separation on Reverse Phase columns.

Toxicological & Regulatory Implications[1][4]

4.1 Biological Activity[1][5]

-

Treprostinil: Potent agonist of DP1, EP2, and IP receptors (Vasodilation).[1][5][6][7]

-

Descarboxymethyl (Phenol): Likely possesses significantly reduced affinity for the IP receptor, as the carboxylic acid tail is often crucial for receptor binding pocket interaction (mimicking the endogenous prostacyclin carboxylate).[1] However, phenols can be reactive intermediates (potential for conjugation).[1]

-

Descarboxy (Ether): The loss of the carboxyl headgroup generally abolishes IP receptor potency, rendering it likely inactive pharmacologically, but it remains a structural impurity that must be qualified.[1]

4.2 Control Limits (ICH Q3A/B)

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10% (or 1.0 mg/day intake dependent)[1]

-

Qualification Threshold: 0.15%

-

Guidance: Since Descarboxymethyl is a known synthetic intermediate, it should be controlled primarily via the starting material specifications and purification steps (crystallization). Descarboxy must be controlled via formulation stability (temperature/pH).

References

-

United States Pharmacopeia (USP) . USP Monograph: Treprostinil. USP-NF.[1] (Defines official impurity limits and methods).

-

[1]

-

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11174966: Descarboxymethyl treprostinil.

-

[1]

-

-

Venkata Sai Life Sciences . Impurity Standards: this compound (CAS 101692-01-7).[1][4][8][9][10]

-

[1]

-

-

Pharmaffiliates. Treprostinil Impurities and Standards: Descarboxy vs Descarboxymethyl.

-

[1]

-

-

Thudium, E., et al. (2016).[1][5] "A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration". Clinical Pharmacokinetics.

-

[1]

-

Sources

- 1. Descarboxymethyl treprostinil | C21H32O3 | CID 11174966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. venkatasailifesciences.com [venkatasailifesciences.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. usbio.net [usbio.net]

Methodological & Application

Application Note: Analytical Strategies for the Quantification of Descarboxy Treprostinil

Abstract

Descarboxy Treprostinil (CAS 101692-01-7) is a critical process-related impurity and potential degradation product of Treprostinil, a prostacyclin analog used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Structurally characterized by the loss of the carboxyl moiety from the side chain, this impurity exhibits significantly different polarity and solubility profiles compared to the parent drug. This Application Note details two complementary analytical workflows: a robust RP-HPLC-UV method for Quality Control (QC) release testing and stability studies, and a high-sensitivity LC-MS/MS protocol for trace-level quantification in complex matrices.

Introduction & Mechanistic Insight

The Analyte: this compound

Treprostinil contains an oxyacetic acid side chain responsible for its pharmacological activity and solubility properties. Under thermal stress or specific synthetic conditions, decarboxylation can occur, yielding This compound (also chemically described as the methyl ether analog in some synthetic routes).

-

Parent: Treprostinil (

, MW 390.52)[3] -

Target Impurity: this compound (

, MW 346.51)[2] -

Criticality: As a lipophilic impurity, it poses risks regarding bioaccumulation and altered pharmacokinetics. Regulatory guidelines (ICH Q3A/Q3B) mandate its control at thresholds typically

for release.

Chromatographic Challenge

The primary separation challenge lies in the polarity difference. Treprostinil is an acid (

Method Development Strategy

Column Selection

A C18 stationary phase is selected for its ability to resolve the hydrophobic Descarboxy impurity from the parent. A high-carbon-load column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18) is recommended to maximize interaction with the non-polar alkyl chain of the impurity.

Mobile Phase Chemistry

-

Buffer: A phosphate or ammonium formate buffer (pH 3.0 – 4.0) is critical.[4] Low pH suppresses the ionization of Treprostinil, improving its peak shape and retention.

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes and lower backpressure, facilitating the elution of the late-eluting Descarboxy peak.

Experimental Protocols

Protocol A: RP-HPLC-UV (QC & Stability Indicating)

Best for: Raw material testing, finished product release, forced degradation studies.

1. Instrumentation & Conditions

| Parameter | Setting |

| System | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290) |

| Column | Phenomenex Luna C18(2), |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | |

| Injection Vol | |

| Detection | UV @ 223 nm (Isosbestic point/maxima for benzindene core) |

| Run Time | 25 Minutes |

2. Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comments |

| 0.0 | 60 | 40 | Initial Hold |

| 15.0 | 30 | 70 | Linear Ramp to elute Impurity |

| 20.0 | 30 | 70 | Wash |

| 20.1 | 60 | 40 | Re-equilibration |

| 25.0 | 60 | 40 | End |

3. Standard Preparation

-

Stock Solution: Dissolve 10 mg this compound Reference Standard in 10 mL ACN (

). -

Working Standard: Dilute Stock to

(0.15% specification level relative to a

Protocol B: LC-MS/MS (Trace Quantification)

Best for: Cleaning validation, low-level impurity identification, biological matrices.

1. MS/MS Parameters (Triple Quadrupole)

-

Ionization: ESI Positive Mode (this compound protonates readily at the ether/hydroxyl sites).

-

Precursor Ion:

-

Product Ions:

-

Quantifier:

(Characteristic benzindene fragment) -

Qualifier:

-

2. Chromatographic Conditions (UPLC)

-

Column: Waters ACQUITY UPLC BEH C18,

. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 4 minutes.

Visualizing the Workflow

Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the sample stage.

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.

Degradation Pathway

Understanding the formation of this compound is vital for root cause analysis.

Caption: Mechanistic pathway showing the decarboxylation of Treprostinil to form the impurity.

Validation Parameters (ICH Q2 R1)

To ensure trustworthiness, the method must be validated.[5] The following acceptance criteria are recommended for the HPLC-UV method:

| Parameter | Acceptance Criteria | Rationale |

| Specificity | Resolution ( | Ensures accurate integration without peak overlap. |

| Linearity | Confirms response proportionality. | |

| Accuracy | Recovery 85% – 115% at LOQ; 90% – 110% at 100% level. | Standard for impurity methods.[4][8][9][10] |

| Precision | RSD | Demonstrates system stability.[6][7][11] |

| LOD/LOQ | S/N ratio | Defines sensitivity limits. |

Troubleshooting & Optimization

-

Peak Tailing: If the Descarboxy peak tails, increase the buffer concentration (e.g., from 10mM to 20mM) or slightly lower the pH to 2.8. This suppresses silanol activity on the column.

-

Retention Time Drift: this compound is sensitive to organic composition. A 1% change in ACN can shift retention by 0.5–1.0 min. Ensure precise mobile phase preparation or use an on-line mixing quaternary pump.

-

Carryover: Due to its lipophilicity, this compound may stick to the injector loop. Use a needle wash of 90:10 ACN:Water.

References

-

Venkatasai Life Sciences. (n.d.). This compound Reference Standard. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound - Impurity Profile. Retrieved from [Link]

-

Gallucci, G. M., et al. (2024). Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta. Retrieved from [Link]

-

Heritage Research Journal. (2023). Liquid Chromatographic Method Development and Validation for the Quantitation of Treprostinil. Retrieved from [Link]

-

USP-NF. (Current). General Chapter <1086> Impurities in Drug Substances and Drug Products. United States Pharmacopeia.[4] Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. uspnf.com [uspnf.com]

- 5. wjpsonline.com [wjpsonline.com]

- 6. wjpsonline.com [wjpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. venkatasailifesciences.com [venkatasailifesciences.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. veeprho.com [veeprho.com]

- 11. wjpsonline.com [wjpsonline.com]

Application Note: High-Resolution HPLC-UV Protocol for Descarboxy Treprostinil Detection

This Application Note is structured as a comprehensive technical guide for analytical chemists and drug development professionals. It synthesizes established chromatographic principles with specific requirements for Treprostinil impurity profiling.

Executive Summary

Treprostinil is a synthetic prostacyclin analog used for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4][5] During synthesis and thermal stress, the molecule is susceptible to decarboxylation, yielding Descarboxy Treprostinil (15-descarboxy treprostinil or related structural analogs depending on the degradation site, typically involving the loss of the carboxyl moiety on the side chain).

This protocol details a robust, stability-indicating HPLC-UV method designed to separate the hydrophobic Descarboxy impurity from the parent Treprostinil API. Unlike standard isocratic assays used for potency, this method utilizes a gradient elution profile on a C18 stationary phase to ensure the elution and quantitation of the late-eluting, non-polar Descarboxy species.

Chemical Context & Separation Logic

The Challenge

-

Treprostinil (Parent): Contains a carboxylic acid side chain (

).[4] At acidic pH, it is protonated but retains significant polarity. -

This compound (Impurity): Lacks the ionizable carboxyl group (theoretical structure approximates

or similar alkyl terminus). It is significantly more hydrophobic (non-polar) than the parent. -

Chromatographic Implication: In Reversed-Phase (RP) chromatography, this compound will exhibit a high retention factor (

). Isocratic methods optimized for Treprostinil (

The Solution

We employ a Gradient RP-HPLC approach.

-

Acidic Mobile Phase: Suppresses the ionization of Treprostinil (pKa ~4.5), improving its peak shape and increasing retention to prevent elution in the void volume.

-

Gradient Ramp: Increases organic strength to elute the highly hydrophobic Descarboxy impurity as a sharp, quantifiable peak.

Experimental Protocol

Instrumentation & Reagents[5]

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (Quaternary Pump preferred for gradient flexibility).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).

-

Rationale: High surface area carbon load provides necessary selectivity for structural analogs.

-

-

Reagents:

-

Acetonitrile (HPLC Gradient Grade).

-

Methanol (HPLC Grade).

-

Orthophosphoric Acid (85%, HPLC Grade).

-

Water (Milli-Q / 18.2 MΩ·cm).

-

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.2) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Injection Volume | 10 - 20 µL |

| Detection | UV at 288 nm (Reference: 360 nm) |

| Run Time | 25 Minutes |

Expert Insight on Wavelength: While 223 nm offers higher sensitivity, 288 nm is selected for impurity profiling to minimize baseline drift caused by the gradient and to reduce interference from non-aromatic solvent impurities. Treprostinil has a distinct absorption band at 288 nm due to its benzindene ring system.

Gradient Program

Goal: Retain Treprostinil initially, then ramp to elute hydrophobic impurities.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 70 | 30 | Equilibration |

| 2.00 | 70 | 30 | Isocratic Hold (Treprostinil Elution) |

| 15.00 | 20 | 80 | Linear Ramp (Elute Descarboxy) |

| 20.00 | 20 | 80 | Wash Step |

| 20.10 | 70 | 30 | Return to Initial |

| 25.00 | 70 | 30 | Re-equilibration |

Sample Preparation

Standard Preparation

-

Stock Solution: Dissolve 10 mg of Treprostinil Reference Standard in 10 mL of Diluent (50:50 Methanol:Water).

-

Impurity Stock: Dissolve 1 mg of this compound in 10 mL Acetonitrile (due to low solubility in water).

-

System Suitability Solution: Spike the Treprostinil Stock with Impurity Stock to achieve a concentration of ~1.0% impurity relative to the parent.

Sample Preparation (Drug Substance)

-

Accurately weigh 25 mg of Treprostinil sample.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent.

-

Filter through a 0.45 µm PVDF or PTFE syringe filter (Discard first 2 mL).

Method Logic & Visualization

Separation Mechanism

The following diagram illustrates the differential interaction of the analytes with the stationary phase, necessitating the gradient approach.

Figure 1: Mechanistic logic of the gradient separation. The Descarboxy impurity requires high organic strength to overcome Van der Waals forces with the C18 ligand.

Analytical Workflow

Figure 2: Step-by-step analytical workflow for routine impurity testing.

Validation Parameters (Acceptance Criteria)